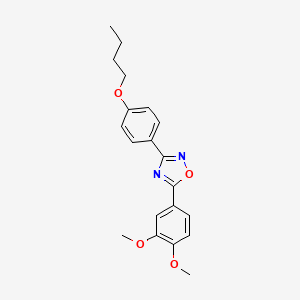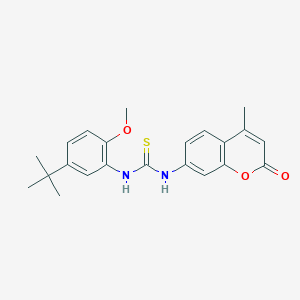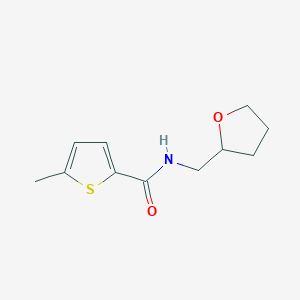
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as BODIPY, is a fluorescent dye commonly used in various scientific research applications. This compound has gained significant attention due to its unique properties, including high photostability, brightness, and ease of functionalization. In
Mécanisme D'action
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's fluorescence properties are due to its unique molecular structure, which allows for efficient energy transfer from the excited state to the ground state. The mechanism of fluorescence involves the absorption of light by the 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole molecule, which promotes an electron to a higher energy level. The excited electron then relaxes back to the ground state, releasing energy in the form of light. 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's high photostability also makes it an ideal candidate for long-term imaging experiments.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal candidate for bioimaging applications. Additionally, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used to study various physiological processes such as protein trafficking, cell migration, and receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's unique properties, including high photostability, brightness, and ease of functionalization, make it an ideal candidate for various scientific research applications. However, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's fluorescence properties can be affected by factors such as pH and solvent polarity, which can limit its use in certain experiments.
Orientations Futures
Future research on 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole could focus on the development of new derivatives with enhanced properties, such as increased brightness or sensitivity. Additionally, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-based sensors could be developed for the detection of specific analytes in complex biological environments. Finally, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole could be further explored for its potential use in therapeutic applications, such as drug delivery or photodynamic therapy.
Conclusion:
In conclusion, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a unique fluorescent dye that has gained significant attention in various scientific research applications. Its high photostability, brightness, and ease of functionalization make it an ideal candidate for bioimaging, FRET, and sensor development. Further research on 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole could lead to the development of new derivatives with enhanced properties and potential therapeutic applications.
Applications De Recherche Scientifique
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely used in various scientific research applications, including bioimaging, fluorescence resonance energy transfer (FRET), and sensor development. 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's unique properties make it an ideal candidate for bioimaging applications, as it can be used to visualize specific cellular components and monitor biological processes. Additionally, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used in FRET experiments to study protein-protein interactions and enzyme activity. Furthermore, 3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-based sensors have been developed to detect various analytes such as metal ions, pH, and glucose.
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-5-12-25-16-9-6-14(7-10-16)19-21-20(26-22-19)15-8-11-17(23-2)18(13-15)24-3/h6-11,13H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVCNOZXVXMMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)

![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4696020.png)